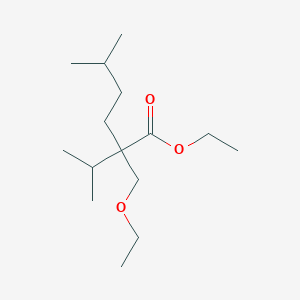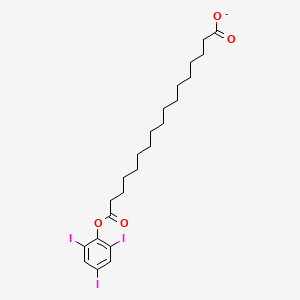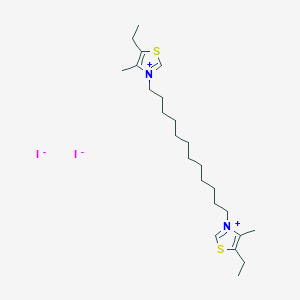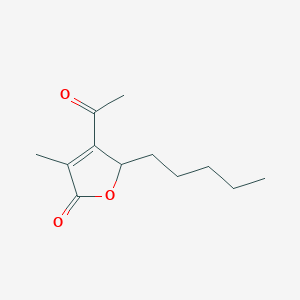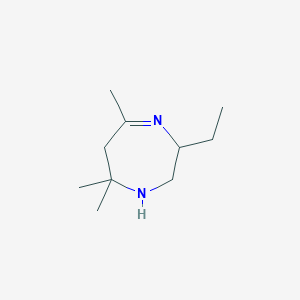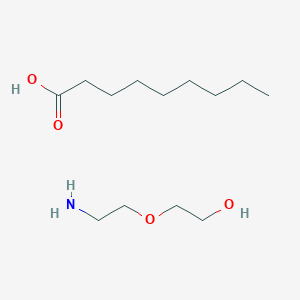
2-(2-Aminoethoxy)ethanol;nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)ethanol;nonanoic acid: is a compound that combines the properties of an amino alcohol and a fatty acid. The amino alcohol component, 2-(2-Aminoethoxy)ethanol, is known for its use in various chemical and biological applications, while nonanoic acid, a fatty acid, is commonly found in natural sources and used in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
2-(2-Aminoethoxy)ethanol: This compound can be synthesized through a multi-step process involving the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-(benzyloxy)ethoxy ethyl-4-methylbenzenesulfonate.
Nonanoic Acid: Nonanoic acid can be obtained through the oxidation of nonyl alcohol or by the hydrolysis of esters derived from nonanoic acid.
Industrial Production Methods:
2-(2-Aminoethoxy)ethanol: Industrial production involves similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Nonanoic Acid: Industrially, nonanoic acid is produced through the oxidation of nonyl alcohol using oxidizing agents like potassium permanganate or through the hydrolysis of nonanoic acid esters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nonanoic acid to nonyl alcohol.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : 2-(2-Aminoethoxy)ethanol is used as a spacer/linker in the synthesis of bioconjugate materials for drug delivery and protein labeling . Nonanoic acid is used in the synthesis of esters and other derivatives for industrial applications.
Biology: : The amino alcohol component is employed in the preparation of water-soluble, ratiometric fluorescent zinc sensors .
Industry: : Nonanoic acid is used in the production of lubricants, plasticizers, and surfactants .
Mécanisme D'action
2-(2-Aminoethoxy)ethanol: : Acts as a linker in bioconjugate synthesis, facilitating the attachment of drugs or proteins to target molecules. It interacts with molecular targets through hydrogen bonding and electrostatic interactions.
Nonanoic Acid: : Functions as a fatty acid, participating in metabolic pathways and serving as a precursor for the synthesis of various industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group, used in surfactants and as a corrosion inhibitor.
Ethylene glycol mono(2-aminoethyl) ether: Similar to 2-(2-Aminoethoxy)ethanol but with different applications in bioconjugate synthesis.
Uniqueness
2-(2-Aminoethoxy)ethanol: Unique due to its dual functionality as an amino alcohol, making it versatile for bioconjugate synthesis.
Nonanoic Acid: Unique as a medium-chain fatty acid with applications in both biological and industrial fields.
Propriétés
Numéro CAS |
216583-66-3 |
|---|---|
Formule moléculaire |
C13H29NO4 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-2-3-4-5-6-7-8-9(10)11;5-1-3-7-4-2-6/h2-8H2,1H3,(H,10,11);6H,1-5H2 |
Clé InChI |
FFJWXUMHKWACFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)O.C(COCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


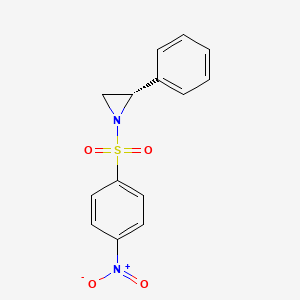
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
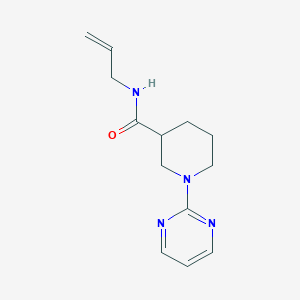
![N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide](/img/structure/B12575876.png)
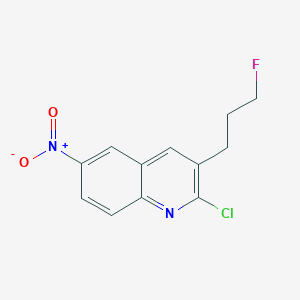
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)


